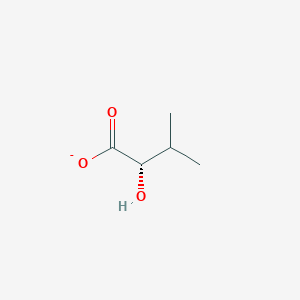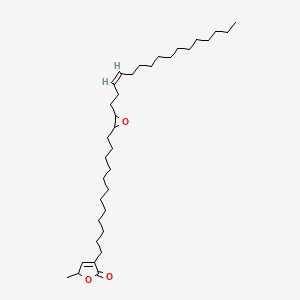
Coenzyme Q4
Vue d'ensemble
Description
Le coenzyme Q4 est un membre de la famille des coenzymes Q, qui sont des composants essentiels de la chaîne de transport des électrons dans les mitochondries. Ces composés jouent un rôle crucial dans la respiration cellulaire en transférant des électrons entre les complexes I ou II et le complexe III de la chaîne de transport mitochondriale. Le coenzyme Q4, comme les autres composés de la famille des coenzymes Q, est impliqué dans divers processus cellulaires, notamment la production d'énergie et l'antioxydation .
Applications De Recherche Scientifique
Coenzyme Q4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and electron transport mechanisms.
Biology: Investigated for its role in cellular respiration and energy production.
Industry: Utilized in the production of dietary supplements and cosmetics due to its antioxidative properties.
Mécanisme D'action
Target of Action
Coenzyme Q4 (CoQ4) is a key component of the coenzyme Q biosynthesis pathway . It plays a structural role in stabilizing a complex that contains most of the coenzyme Q biosynthesis enzymes . This complex is primarily targeted to the mitochondria , where it plays a crucial role in the electron transport chain .
Biochemical Pathways
CoQ4 is involved in the coenzyme Q biosynthesis pathway . This pathway is responsible for the synthesis of coenzyme Q, an essential component of the electron transport chain. CoQ4, as part of this pathway, contributes to the production of ATP, the cell’s main energy currency. It also plays a role in other cellular processes such as antioxidant defense and pyrimidine biosynthesis .
Pharmacokinetics
It is known that coq4 is less hydrophobic than coq10, which suggests that it may have different absorption, distribution, metabolism, and excretion (adme) properties . The reduced hydrophobicity of CoQ4 may enhance its bioavailability compared to CoQ10 .
Result of Action
The action of CoQ4 results in the efficient production of ATP, supporting various cellular processes . It also acts as an antioxidant, protecting cells from oxidative damage . Furthermore, CoQ4 can functionally substitute for CoQ10 in human cells, performing multiple functions of CoQ10 at markedly lower treatment concentrations .
Action Environment
The action of CoQ4 is influenced by the cellular environment. For instance, its function as an electron carrier is dependent on the presence of other components of the electron transport chain in the mitochondria . Additionally, the efficacy and stability of CoQ4 may be affected by factors such as pH, temperature, and the presence of other molecules in the cell .
Safety and Hazards
Orientations Futures
There are significant gaps in our knowledge of how CoQ is distributed within the cell. Future research directions include better understanding this process . CoQ4 can perform multiple functions of CoQ10 in CoQ-deficient cells at markedly lower treatment concentrations, motivating further investigation of CoQ4 as a supplement for CoQ10 deficiencies .
Analyse Biochimique
Biochemical Properties
Coenzyme Q4 is involved in several biochemical reactions, primarily within the mitochondria. It functions as an electron carrier, shuttling electrons from complexes I and II to complex III in the electron transport chain. This process is vital for the production of ATP, the primary energy currency of the cell. Coenzyme Q4 interacts with various enzymes and proteins, including NADH dehydrogenase (complex I), succinate dehydrogenase (complex II), and cytochrome bc1 complex (complex III). These interactions facilitate the transfer of electrons and the generation of a proton gradient across the mitochondrial membrane, which drives ATP synthesis .
Cellular Effects
Coenzyme Q4 has significant effects on cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. In cells deficient in coenzyme Q10, coenzyme Q4 can restore ATP levels and support oxidative phosphorylation, thereby maintaining cellular energy homeostasis . Additionally, coenzyme Q4 has been shown to suppress ferroptosis, a form of programmed cell death, by acting as an antioxidant and protecting cells from oxidative damage . High concentrations of coenzyme Q4 can induce reactive oxygen species (ROS) production and apoptosis, highlighting the importance of dosage regulation .
Molecular Mechanism
At the molecular level, coenzyme Q4 exerts its effects through several mechanisms. It binds to and interacts with key components of the electron transport chain, facilitating electron transfer and ATP production. Coenzyme Q4 also participates in redox reactions, accepting and donating electrons to maintain cellular redox balance. Furthermore, coenzyme Q4 can modulate gene expression by influencing the activity of transcription factors and signaling pathways involved in cellular stress responses and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coenzyme Q4 can vary over time. Studies have shown that coenzyme Q4 is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive molecules. Over time, coenzyme Q4 can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have indicated that coenzyme Q4 can have sustained beneficial effects on cellular function, particularly in models of coenzyme Q10 deficiency .
Dosage Effects in Animal Models
The effects of coenzyme Q4 in animal models are dose-dependent. At low to moderate doses, coenzyme Q4 has been shown to improve mitochondrial function, enhance ATP production, and reduce oxidative stress. At high doses, coenzyme Q4 can induce adverse effects, including increased ROS production and apoptosis. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
Coenzyme Q4 is involved in several metabolic pathways, including the electron transport chain, pyrimidine biosynthesis, fatty acid oxidation, and sulfide detoxification. It interacts with various enzymes and cofactors, such as NADH dehydrogenase, succinate dehydrogenase, and cytochrome bc1 complex, to facilitate these metabolic processes. Coenzyme Q4 also plays a role in maintaining membrane integrity and protecting cells from oxidative damage .
Transport and Distribution
Within cells, coenzyme Q4 is transported and distributed primarily in the mitochondria, where it exerts its effects on the electron transport chain and ATP production. Coenzyme Q4 can also be found in other cellular membranes, including the plasma membrane and endoplasmic reticulum. Transporters and binding proteins, such as the mitochondrial translocator protein, facilitate the movement and localization of coenzyme Q4 within cells .
Subcellular Localization
Coenzyme Q4 is predominantly localized in the mitochondria, where it is embedded in the inner mitochondrial membrane. This localization is crucial for its role in the electron transport chain and ATP synthesis. Coenzyme Q4 may also be present in other subcellular compartments, such as the endoplasmic reticulum and plasma membrane, where it can participate in additional cellular processes. Post-translational modifications and targeting signals help direct coenzyme Q4 to specific cellular locations .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du coenzyme Q4 implique la construction de sa queue polyisoprénoïde et de son groupement benzoquinone. Une méthode courante consiste à condenser un précurseur quinone approprié avec une chaîne isoprénoïde. La réaction nécessite généralement un catalyseur et est effectuée dans des conditions de température et de pression contrôlées pour garantir l'assemblage correct de la molécule .
Méthodes de production industrielle : La production industrielle du coenzyme Q4 implique souvent des processus de fermentation microbienne, où des micro-organismes génétiquement modifiés sont utilisés pour produire le composé. Ces micro-organismes sont cultivés dans des bioréacteurs dans des conditions optimisées pour maximiser le rendement. Le produit est ensuite extrait et purifié à l'aide de diverses techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : Le coenzyme Q4 subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : Le coenzyme Q4 peut accepter et donner des électrons, ce qui en fait un acteur clé des réactions d'oxydoréduction au sein de la chaîne de transport des électrons.
Réactions de substitution : Le groupement benzoquinone peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres dans des conditions spécifiques.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent l'oxygène moléculaire et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les conditions varient en fonction du substituant, mais impliquent généralement des catalyseurs et des températures contrôlées.
Produits principaux : Les produits principaux de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réduction du coenzyme Q4 produit généralement sa forme entièrement réduite, l'ubiquinol .
4. Applications de la recherche scientifique
Le coenzyme Q4 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydoréduction et les mécanismes de transport des électrons.
Biologie : Investigué pour son rôle dans la respiration cellulaire et la production d'énergie.
Industrie : Utilisé dans la production de compléments alimentaires et de cosmétiques en raison de ses propriétés antioxydantes.
5. Mécanisme d'action
Le coenzyme Q4 exerce ses effets principalement par son rôle dans la chaîne de transport des électrons. Il facilite le transfert d'électrons des complexes I et II au complexe III, ce qui est essentiel à la production d'adénosine triphosphate (ATP). De plus, le coenzyme Q4 agit comme un antioxydant, protégeant les cellules des dommages oxydatifs en neutralisant les radicaux libres .
Composés similaires :
Coenzyme Q10 : Le membre le plus connu de la famille des coenzymes Q, avec une queue polyisoprénoïde plus longue.
Coenzyme Q6 : Un autre membre avec une queue polyisoprénoïde plus courte par rapport au coenzyme Q10.
Unicité : Le coenzyme Q4 est unique en raison de sa queue polyisoprénoïde plus courte, ce qui le rend moins hydrophobe et potentiellement plus biodisponible par rapport au coenzyme Q10. Cette propriété permet au coenzyme Q4 d'être plus facilement incorporé dans les membranes cellulaires et d'exercer ses effets à des concentrations plus faibles .
Comparaison Avec Des Composés Similaires
Coenzyme Q10: The most well-known member of the coenzyme Q family, with a longer isoprenoid tail.
Coenzyme Q6: Another member with a shorter isoprenoid tail compared to coenzyme Q10.
Uniqueness: Coenzyme Q4 is unique due to its shorter isoprenoid tail, which makes it less hydrophobic and potentially more bioavailable compared to coenzyme Q10. This property allows coenzyme Q4 to be more easily incorporated into cellular membranes and exert its effects at lower concentrations .
Propriétés
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCJRRDNIMSYNC-INVBOZNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345979 | |
| Record name | Coenzyme Q4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinone-4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4370-62-1 | |
| Record name | CoQ4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme Q4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC266773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coenzyme Q4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G555QPVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinone-4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)



![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)



